molecular formula C12H14Cl2N2O4 B186162 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine CAS No. 136888-28-3

3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine

Cat. No. B186162
M. Wt: 321.15 g/mol
InChI Key: AZRFBTBNWAKKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

The mechanism of action of 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death.

Biochemical And Physiological Effects

3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine has been shown to have various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of Mycobacterium tuberculosis, and reduce the parasitemia in Plasmodium falciparum-infected mice.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine in lab experiments include its potential as a lead compound for drug discovery, its ability to induce apoptosis in cancer cells, and its inhibitory effect on the growth of Mycobacterium tuberculosis. The limitations of using this compound include its low solubility in water and its potential toxicity.

Future Directions

There are several potential future directions for the research on 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine. These include the development of new derivatives of this compound with improved solubility and bioavailability, the investigation of its mechanism of action, and the exploration of its potential applications in other fields, such as material science and agriculture.
In conclusion, 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine is a promising compound that has been studied extensively for its potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine has been achieved using various methods, including the reaction of ethyl 2-chloroacetate with 3-amino-5,6-dichloropyridine-2-carboxylic acid, followed by the removal of the carboxylic acid group using triethylamine. Another method involves the reaction of 3-amino-5,6-dichloropyridine-2-carboxylic acid with ethyl chloroformate, followed by the addition of triethylamine.

Scientific Research Applications

3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, tuberculosis, and malaria.

properties

CAS RN

136888-28-3

Product Name

3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine

Molecular Formula

C12H14Cl2N2O4

Molecular Weight

321.15 g/mol

IUPAC Name

diethyl 2-(3-amino-5,6-dichloropyridin-2-yl)propanedioate

InChI

InChI=1S/C12H14Cl2N2O4/c1-3-19-11(17)8(12(18)20-4-2)9-7(15)5-6(13)10(14)16-9/h5,8H,3-4,15H2,1-2H3

InChI Key

AZRFBTBNWAKKDR-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=NC(=C(C=C1N)Cl)Cl)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1=NC(=C(C=C1N)Cl)Cl)C(=O)OCC

synonyms

Diethyl 2-(3-aMino-5,6-dichloropyridin-2-yl)Malonate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.